molecular formula C11H21N3O3 B8130137 tert-Butyl (R)-(1-carbamoylpiperidin-3-yl)carbamate

tert-Butyl (R)-(1-carbamoylpiperidin-3-yl)carbamate

Cat. No.: B8130137
M. Wt: 243.30 g/mol
InChI Key: CTTYGAFTTFBQPX-MRVPVSSYSA-N
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Description

tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a piperidine ring with a carbamoyl substituent. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow microreactor systems has also been explored for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate is widely used in organic synthesis for the protection of amine groups. It is particularly valuable in peptide synthesis where it helps in the temporary protection of the α-amino group .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the synthesis of various pharmaceuticals where protection of functional groups is necessary .

Industry: Industrially, tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate is used in the production of fine chemicals and intermediates for drug synthesis. Its stability and ease of removal make it a preferred choice in large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, which can be cleaved under acidic conditions to release the free amine. This property is exploited in various synthetic pathways to protect sensitive amine groups during multi-step synthesis .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Benzyl carbamate
  • Phenyl carbamate

Uniqueness: tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate is unique due to its specific structure that combines the tert-butyl group with a piperidine ring. This combination provides both steric hindrance and stability, making it particularly useful in complex synthetic routes where selective protection and deprotection of amine groups are required .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-carbamoylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-5-4-6-14(7-8)9(12)15/h8H,4-7H2,1-3H3,(H2,12,15)(H,13,16)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTYGAFTTFBQPX-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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